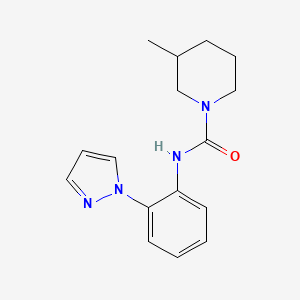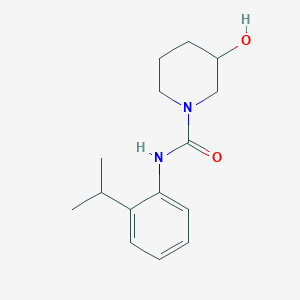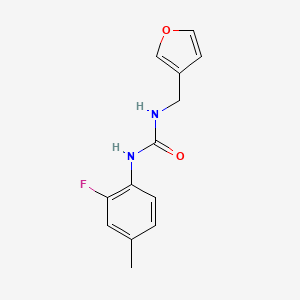
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea, also known as GSK-3 inhibitor, is a chemical compound that has been widely researched for its potential therapeutic applications. The compound has been found to have a significant impact on various biological processes, making it a promising candidate for the development of new drugs.
Mechanism of Action
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea works by inhibiting the activity of Glycogen synthase kinase-3 (1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea). 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea is a key enzyme that plays a crucial role in various biological processes such as cell division, apoptosis, and inflammation. By inhibiting the activity of 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea, 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and potentially reduce the risk of Alzheimer's disease. Additionally, the compound has been found to have neuroprotective effects and potentially improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its effects can be easily measured using various assays. However, the compound also has some limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for research on 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the development of new drugs based on the compound's structure. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. The compound's potential toxicity and limited solubility in water also need to be addressed in future studies. Finally, more research is needed to determine the compound's potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2-fluoro-4-methylphenyl isocyanate with furan-3-ylmethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on various biological processes such as cell division, apoptosis, and inflammation. The compound has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-2-3-12(11(14)6-9)16-13(17)15-7-10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZQPSQLSGQRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[3-(Difluoromethoxy)-4-methoxybenzoyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7526905.png)
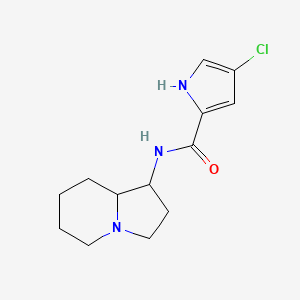

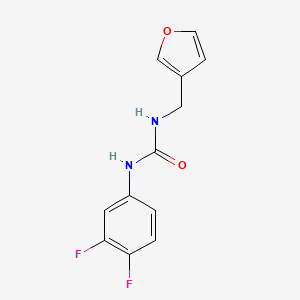
![N-[3-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]ethyl]phenyl]benzamide](/img/structure/B7526945.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)

